1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one is a complex organic compound featuring a diazepane ring fused with an isoquinoline sulfonyl group and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of isoquinoline-5-sulfonyl chloride by reacting isoquinoline with chlorosulfonic acid This intermediate is then reacted with 1,4-diazepane to form the sulfonylated diazepane derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the diazepane ring provides structural stability. This compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and biological activities.
Isoquinoline Derivatives: Other isoquinoline-based compounds, such as isoquinoline-5-sulfonyl chloride, exhibit similar chemical reactivity.
Uniqueness
1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one is unique due to its combination of a diazepane ring and an isoquinoline sulfonyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-17(21)19-9-4-10-20(12-11-19)24(22,23)16-6-3-5-14-13-18-8-7-15(14)16/h2-3,5-8,13H,1,4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPNORHZUDKRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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